Acetonyltrimethylammonium

Description

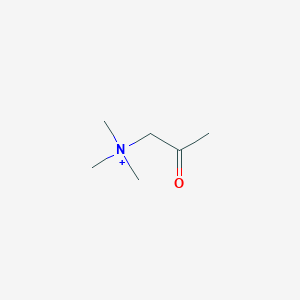

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-oxopropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO/c1-6(8)5-7(2,3)4/h5H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWNPKYGVKNNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158631 | |

| Record name | Acetonyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimethylaminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13429-97-5 | |

| Record name | N,N,N-Trimethyl-2-oxo-1-propanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-OXOPROPYL)TRIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6O4N7D7G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylaminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-Depth Technical Guide to the Spontaneous Decomposition of Dehydrocarnitine into Acetonyltrimethylammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocarnitine, a biologically significant metabolite of carnitine, is susceptible to spontaneous, non-enzymatic decomposition, yielding acetonyltrimethylammonium and carbon dioxide. This transformation, a classic example of β-keto acid decarboxylation, holds considerable implications for researchers studying carnitine metabolism, as well as for professionals in drug development and formulation science where the stability of carnitine-related compounds is paramount. This technical guide provides a comprehensive exploration of the chemical mechanism underpinning this decomposition, the factors that influence its rate, and detailed methodologies for its study. By synthesizing fundamental chemical principles with practical experimental guidance, this document serves as an essential resource for accurately assessing the stability of dehydrocarnitine and understanding the formation of its primary degradation product.

Introduction: The Significance of Dehydrocarnitine and its Instability

Dehydrocarnitine, systematically named 3-oxo-4-(trimethylazaniumyl)butanoate, is a quaternary ammonium betaine that functions as an intermediate in the metabolic degradation of L-carnitine.[1][2] Carnitine itself is crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production.[1] Dehydrocarnitine is formed through the enzymatic oxidation of carnitine by carnitine dehydrogenase.[2] It has been identified in various biological matrices, including blood, saliva, urine, and feces.[2]

The chemical structure of dehydrocarnitine, which features a ketone group at the β-position relative to a carboxylic acid, renders it inherently unstable.[3] This structural motif is characteristic of β-keto acids, a class of compounds known to undergo spontaneous decarboxylation, particularly when heated.[4][5] This inherent instability leads to the non-enzymatic conversion of dehydrocarnitine into acetonyltrimethylammonium, a process that can occur under physiological and various experimental conditions.

For researchers in metabolic studies, understanding this spontaneous decomposition is critical for the accurate quantification of dehydrocarnitine and for interpreting its physiological roles. In the realm of drug development, where carnitine and its derivatives may be used as therapeutic agents or excipients, the stability of these compounds is a key determinant of efficacy, safety, and shelf-life. The formation of degradation products such as acetonyltrimethylammonium must be thoroughly characterized as part of forced degradation studies mandated by regulatory bodies like the ICH and FDA.[6][7][8]

This guide provides a detailed examination of the chemical underpinnings of dehydrocarnitine decomposition, offering a logical framework for its investigation and control.

The Chemistry of Decomposition: A Mechanistic Deep Dive

The spontaneous conversion of dehydrocarnitine to acetonyltrimethylammonium is a classic example of β-keto acid decarboxylation. This reaction proceeds through a concerted mechanism involving a cyclic transition state.

The Decarboxylation Mechanism

The mechanism can be elucidated in the following steps:

-

Proton Transfer and Cyclic Intermediate Formation: The carboxylic acid proton of dehydrocarnitine is transferred to the carbonyl oxygen of the β-keto group. This intramolecular proton transfer is facilitated by the formation of a six-membered cyclic transition state. This cyclic arrangement is crucial for lowering the activation energy of the reaction.[4][9]

-

Carbon-Carbon Bond Cleavage and Carbon Dioxide Elimination: Concurrently with the proton transfer, the carbon-carbon bond between the carboxyl group and the α-carbon cleaves. This results in the elimination of a molecule of carbon dioxide (CO₂).

-

Enol Intermediate Formation: The cleavage of the C-C bond and elimination of CO₂ leads to the formation of an enol intermediate.

-

Tautomerization to the Ketone: The enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, which in this case is acetonyltrimethylammonium.[4]

Chemical Structures

The chemical structures of the key molecules involved in this transformation are presented below:

| Compound | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) |

| Dehydrocarnitine | 3-Oxo-4-(trimethylazaniumyl)butanoate | C₇H₁₃NO₃ | 159.18 |

| Acetonyltrimethylammonium | 1-(Trimethylammonio)propan-2-one | C₆H₁₄NO⁺ | 116.18 |

Factors Influencing the Rate of Decomposition

The rate of spontaneous decomposition of dehydrocarnitine is significantly influenced by several environmental factors. Understanding these factors is crucial for controlling the stability of dehydrocarnitine in both biological samples and pharmaceutical formulations.

Temperature

pH

The stability of dehydrocarnitine is highly pH-dependent. The decarboxylation of the protonated β-keto acid form is significantly faster than that of its conjugate base, the β-keto carboxylate anion.[3] Therefore, acidic conditions promote the protonated form, which is more susceptible to decarboxylation.[3] Conversely, maintaining a neutral to slightly alkaline pH can help stabilize dehydrocarnitine in solution by keeping it in its deprotonated form.[3] The pKa of the carboxylic acid group of dehydrocarnitine will dictate the pH range over which it is most unstable.

Experimental Protocols for Studying Dehydrocarnitine Decomposition

A forced degradation study is a systematic approach to investigate the stability of a drug substance under conditions more severe than accelerated stability testing.[8][12] The goal is to generate degradation products and gain insight into the degradation pathways.[12]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on dehydrocarnitine.

Objective: To investigate the stability of dehydrocarnitine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify and quantify the formation of acetonyltrimethylammonium.

Materials:

-

Dehydrocarnitine standard

-

Acetonyltrimethylammonium standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of dehydrocarnitine in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for analysis.

-

Repeat the experiment with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at room temperature for 24 hours.

-

At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for analysis.

-

Repeat the experiment with 1 M NaOH if necessary.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the dehydrocarnitine stock solution to a vial and heat in an oven at 70°C for 48 hours.

-

At specified time points, withdraw samples, cool to room temperature, and dilute with the mobile phase for analysis.

-

For solid-state thermal degradation, place a known amount of solid dehydrocarnitine in an oven at 70°C and analyze at specified time points by dissolving in the mobile phase.

-

-

Photolytic Degradation:

-

Expose an aliquot of the dehydrocarnitine stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, withdraw samples and dilute with the mobile phase for analysis.

-

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 3-Dehydrocarnitine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pharmadekho.com [pharmadekho.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]

- 11. Thermal degradation kinetics of l-carnitine [agris.fao.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Acetonyltrimethylammonium: Chemical Structure, Properties, and Role in Carnitine Catabolism

As drug development and metabolic engineering increasingly focus on the regulation of quaternary ammonium compounds, acetonyltrimethylammonium (ATMA) has emerged as a critical molecule of interest. Systematically known as trimethyl(2-oxopropyl)azanium, ATMA is an alpha-amino ketone that serves as a vital biomarker in carnitine catabolism, a structural analog for enzyme inhibition studies, and a versatile intermediate in organic synthesis[1].

This technical guide synthesizes the structural chemistry, thermodynamic stability, and analytical methodologies associated with ATMA, providing a self-validating framework for researchers investigating betaine derivatives and carnitine metabolic pathways.

Structural Chemistry and Physical Properties

ATMA is characterized by a permanently charged trimethylammonium head group linked to an acetonyl moiety via a methylene bridge[1]. This dual functionality dictates its physicochemical behavior:

-

Quaternary Amine: Confers extreme hydrophilicity, rendering the molecule practically insoluble in non-polar organic solvents but highly soluble in aqueous environments. It exists as a permanent cation independent of physiological pH[1].

-

Alpha-Amino Ketone: The carbonyl group adjacent to the methylene carbon introduces a site for nucleophilic attack, making it highly reactive toward derivatizing agents like hydrazines[1].

In laboratory settings, ATMA is typically isolated and handled as a halide salt to ensure stability and precise stoichiometric formulation[2].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value |

| IUPAC Name | trimethyl(2-oxopropyl)azanium[1] |

| Common Synonyms | Acetonyltrimethylammonium, Trimethylaminoacetone[1] |

| Molecular Formula | C₆H₁₄NO⁺ (Cation)[1] |

| Monoisotopic Mass | 116.10754 Da[3] |

| Molecular Weight (Cation) | 116.18 g/mol [1] |

| Molecular Weight (Chloride Salt) | 151.63 g/mol (C₆H₁₄ClNO)[2] |

| CAS Registry Number | 13429-97-5 (Base/Hydroxide)[1], 54541-46-7 (Chloride)[2] |

| Canonical SMILES | CC(=O)C(C)C[1] |

Mechanistic Biochemistry: The Decarboxylation Pathway

The biological significance of ATMA is deeply tied to the microbial and mammalian catabolism of carnitine. When subjects are exposed to high doses of D-carnitine or DL-carnitine, ATMA is frequently detected as a major urinary metabolite[4][5].

The Causality of ATMA Formation: The generation of ATMA is not driven by a direct enzymatic synthesis, but rather by the inherent thermodynamic instability of its precursor.

-

Enzymatic Oxidation: Carnitine dehydrogenase (EC 1.1.1.108) oxidizes the hydroxyl group of carnitine in a NAD⁺-dependent reaction to form 3-dehydrocarnitine [6].

-

Spontaneous Decarboxylation: 3-Dehydrocarnitine is a β-keto acid. The highly electron-withdrawing nature of the quaternary ammonium group at the C4 position drastically increases the electrophilicity of the C3 ketone. This facilitates the formation of a six-membered cyclic transition state, driving a rapid, non-enzymatic decarboxylation[7]. The loss of CO₂ yields the stable alpha-amino ketone, ATMA[6].

Fig 1: Spontaneous decarboxylation of 3-dehydrocarnitine to acetonyltrimethylammonium (ATMA).

Enzymology and Pharmacological Utility

Beyond its role as a catabolite, ATMA is utilized in structural biology as a probe for enzyme inhibition[8]. Because its trimethylammonium head group mimics that of natural betaines (such as γ-butyrobetaine and carnitine), ATMA can readily access the active sites of carnitine-processing enzymes.

For instance, in studies involving γ-butyrobetaine dioxygenase (BBOX, EC 1.14.11.1) —the enzyme responsible for the final step of L-carnitine biosynthesis—ATMA acts as a competitive inhibitor[9]. While the positively charged nitrogen anchors the molecule within the active site, the rigid, planar geometry of the acetonyl ketone alters the binding thermodynamics compared to the flexible alkyl chain of γ-butyrobetaine, effectively stalling the catalytic cycle[8]. Furthermore, its amphiphilic nature allows it to interact with lipid bilayers, making it a model compound for studying membrane disruption by quaternary ammonium surfactants[8].

Experimental Protocol: Isolation and Quantification

Because ATMA lacks a strong native UV chromophore and is highly polar, standard reverse-phase chromatography without derivatization yields poor retention and sensitivity. The following self-validating protocol leverages the specific reactivity of the alpha-amino ketone to ensure robust quantification from biological matrices (e.g., urine)[4].

Step-by-Step Methodology: SPE and 2,4-DNPH Derivatization

-

Sample Quenching & Acidification: Collect 1.0 mL of the biological sample and immediately acidify with 0.1 M HCl to pH 3.0. This stabilizes the matrix and ensures all carboxylate-containing interferences are protonated.

-

Solid-Phase Extraction (SPE):

-

Condition a Strong Cation Exchange (SCX) SPE cartridge with methanol followed by water.

-

Load the acidified sample. The permanent positive charge of ATMA ensures strong retention on the SCX resin.

-

Wash with 100% methanol to remove neutral and anionic lipids.

-

Elute ATMA using a high-ionic-strength buffer (e.g., 5% NH₄OH in methanol).

-

-

Ketone Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 200 µL of an acidic 2,4-dinitrophenylhydrazine (2,4-DNPH) solution.

-

Causality Check: 2,4-DNPH selectively reacts with the carbonyl group of ATMA to form a stable hydrazone derivative. This step is self-validating; molecules lacking a ketone (like intact carnitine or choline) will not derivatize, eliminating false positives[4].

-

-

HPLC-UV/MS Analysis:

-

Inject the derivatized sample onto a C18 Reverse-Phase HPLC column.

-

Monitor absorbance at 360 nm (specific to the highly conjugated 2,4-DNPH derivative) or utilize ESI-MS in positive ion mode to detect the parent cation at m/z 116.1[3].

-

Fig 2: Experimental workflow for the extraction, derivatization, and quantification of ATMA.

References

-

Fisher Scientific. "N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC". Fisher Scientific Chemicals. Available at: [Link]

-

PubChemLite. "Acetonyltrimethylammonium (C6H14NO) - CID 151806". Université du Luxembourg / PubChem. Available at: [Link]

-

Seim H, Schulze J, Strack E. "Catabolic pathways for high-dosed L(-)- or D(+)-carnitine in germ-free rats?". Biol Chem Hoppe Seyler. 1985 Nov;366(11):1017-21. Available at: [Link]

-

Kleber HP. "Carnitine metabolism and its regulation in microorganisms and mammals". Annual Review of Nutrition. 1998;18:39-59. Available at: [Link]

-

BRENDA Enzyme Database. "Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase". BRENDA. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 3. PubChemLite - Acetonyltrimethylammonium (C6H14NO) [pubchemlite.lcsb.uni.lu]

- 4. [Catabolism of carnitine: products of carnitine decarboxylase and carnitine dehydrogenase in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catabolic pathways for high-dosed L(-)- or D(+)-carnitine in germ-free rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. US5028538A - Process for the production of L-carnitine and its deivatives - Google Patents [patents.google.com]

- 8. evitachem.com [evitachem.com]

- 9. Information on EC 1.14.11.1 - gamma-butyrobetaine dioxygenase and Organism(s) Homo sapiens and UniProt Accession O75936 - BRENDA Enzyme Database [brenda-enzymes.org]

Acetonyltrimethylammonium: A Comprehensive Guide to Quaternary Ammonium α-Amino Ketones

Executive Summary

Acetonyltrimethylammonium (ATA) represents a highly specialized class of organic molecules known as quaternary ammonium α-amino ketones. Characterized by the presence of a permanently charged trimethylammonium group adjacent to an acetonyl moiety, this compound exhibits unique amphiphilic properties, distinct enolization kinetics, and significant biological relevance as a metabolic intermediate[1]. This technical whitepaper dissects the structural paradigm, mechanistic reactivity, biological significance, and laboratory synthesis protocols of ATA, providing a foundational guide for researchers in analytical chemistry, metabolomics, and drug development.

Structural Paradigm & Physicochemical Profiling

The molecular architecture of acetonyltrimethylammonium (Molecular Formula: C6H14NO+ ) is defined by two primary functional domains[1]:

-

The Trimethylammonium Group: A quaternary nitrogen center that confers a permanent positive charge, rendering the molecule highly polar, water-soluble, and capable of electrostatic interactions with anionic biological targets (e.g., enzyme active sites or lipid bilayers)[1].

-

The Acetonyl Moiety: An α-amino ketone structure where the carbonyl group ( C=O ) is positioned adjacent to the quaternary amine. The proximity of the electron-withdrawing carbonyl to the electron-donating amine creates a highly reactive microenvironment susceptible to nucleophilic attack and rapid enolization[2].

Table 1: Physicochemical Properties of Acetonyltrimethylammonium Chloride

| Property | Value | Scientific Relevance |

| IUPAC Name | 1-(trimethyl-λ⁵-azanyl)propan-2-one chloride | Standardized nomenclature defining the quaternary valency[3]. |

| CAS Registry Number | 54541-46-7 (Chloride salt) | Critical for procurement and regulatory tracking[3]. |

| Molecular Weight | 151.63 g/mol (Chloride salt) | Essential for stoichiometric calculations in synthesis[3]. |

| Monoisotopic Mass (Cation) | 116.10754 Da | Primary target mass for high-resolution mass spectrometry[4]. |

| Solubility Profile | Highly soluble in water; insoluble in non-polar organics | Dictates extraction protocols and phase-transfer utility[1]. |

Mechanistic Reactivity: Enolization Dynamics

A defining chemical feature of α-amino ketones is their keto-enol tautomerization. In acidic environments (such as sulfuric acid solutions), acetonyltrimethylammonium undergoes enolization. Kinetic studies utilizing deuterium exchange have revealed that enolization occurs predominantly at the methyl group rather than the methylene group bridging the amine and carbonyl[5].

The structural causality behind this kinetic preference lies in the intense electron-withdrawing nature of the adjacent quaternary ammonium pole, which destabilizes the formation of a double bond at the methylene position, pushing the thermodynamic equilibrium toward the terminal methyl enolization[5].

Keto-enol tautomerization pathways of Acetonyltrimethylammonium in acidic media.

Biological Significance: Carnitine Catabolism

In biological systems, acetonyltrimethylammonium is a critical node in the catabolism of L-carnitine by specific microorganisms (e.g., Pseudomonas and Agrobacterium). L-carnitine is first oxidized at the C3 position by the enzyme carnitine dehydrogenase (NAD+ dependent) to form dehydrocarnitine[6].

Dehydrocarnitine is an inherently unstable β -keto acid. While it can be enzymatically cleaved to form glycine betaine (stimulated by CoA and ATP), it also undergoes a spontaneous, non-enzymatic decarboxylation. The direct product of this decarboxylation is acetonyltrimethylammonium[6]. Furthermore, due to its amphiphilic nature and permanent charge, ATA can act as an enzyme inhibitor by competitively binding to negatively charged active sites and can disrupt cellular membrane integrity[1].

Degradation pathway of L-Carnitine yielding Acetonyltrimethylammonium.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical verification directly into the workflow.

Protocol 1: Anhydrous Synthesis of Acetonyltrimethylammonium Chloride

Objective: To synthesize the quaternary ammonium salt via a Menschutkin reaction while preventing the degradation of the highly reactive α -halo ketone precursor.

-

Reagent Preparation: Dissolve 1.0 equivalent of chloroacetone in anhydrous diethyl ether at 0°C.

-

Causality: Chloroacetone is highly lachrymatory and prone to self-condensation. Cooling minimizes side reactions, while the anhydrous non-polar solvent ensures that the highly polar quaternary product will precipitate immediately upon formation, driving the reaction to completion and preventing aqueous hydrolysis[2].

-

-

Nucleophilic Addition: Introduce 1.1 equivalents of anhydrous trimethylamine (TMA) gas (or a pre-cooled ethereal TMA solution) dropwise under an inert argon atmosphere.

-

Causality: TMA is a strong, sterically unhindered nucleophile ideal for SN2 displacement. The inert atmosphere prevents moisture ingress which could lead to the formation of unwanted side products.

-

-

Precipitation and Isolation: Stir the reaction mixture for 4 hours at room temperature. A white precipitate of acetonyltrimethylammonium chloride will form.

-

Validation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum. Validate the structure via 1H -NMR (expecting a strong singlet for the N+(CH3)3 protons at ~3.3 ppm) and ESI-MS.

S_N2 Synthesis Pathway of Acetonyltrimethylammonium Chloride.

Protocol 2: Enzymatic Degradation Assay (Carnitine to ATA)

Objective: To analytically monitor the non-enzymatic decarboxylation of dehydrocarnitine to ATA in a controlled in vitro system[6].

-

Incubation: Incubate 5 mM L-carnitine with purified carnitine dehydrogenase and 10 mM NAD+ in a Tris-HCl buffer (pH 9.0) at 37°C.

-

Causality: The alkaline pH is optimal for carnitine dehydrogenase activity, driving the oxidation of the C3 hydroxyl group.

-

-

Primary Validation: Monitor the absorbance of NADH at 340 nm using a UV-Vis spectrophotometer to validate the real-time formation of dehydrocarnitine.

-

Decarboxylation Monitoring: Allow the reaction to proceed for 60 minutes. Quench the reaction with cold acetonitrile (1:3 v/v) to precipitate proteins.

-

Secondary Validation: Centrifuge and analyze the supernatant via LC-MS/MS. Quantify the appearance of the ATA cation at m/z 116.107 to establish the spontaneous decarboxylation kinetics.

Mass Spectrometry & Analytical Validation

Because ATA is a pre-formed quaternary ammonium cation, it is uniquely suited for Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. It does not require protonation to be detected, meaning the intact molecular ion [M]+ is the dominant species[4].

Table 2: ESI-MS Adducts and Predicted Collision Cross Section (CCS)[4]

Data sourced from PubChemLite predictive models for metabolomic profiling.

| Adduct Species | m/z Ratio | Predicted CCS (Ų) | Analytical Rationale |

| [M]+ | 116.107 | 120.5 | Primary Target: The intact, pre-formed quaternary cation. Highly abundant in ESI+. |

| [M+H]+ | 117.115 | 120.1 | Algorithmic prediction; physically negligible as the molecule is already permanently charged. |

| [M−H]− | 115.100 | 122.6 | Represents the deprotonated enolate form; detectable in negative ion mode under highly basic conditions. |

Broader Implications: α-Amino Ketones in Phase-Transfer Catalysis

Beyond its role as a biological metabolite, the structural motif of quaternary ammonium α -amino ketones is foundational to modern asymmetric drug synthesis. Designer chiral quaternary ammonium salts are utilized as phase-transfer catalysts to achieve highly enantioselective alkylations. For example, chiral ammonium enolates derived from complex α -amino ketones can recognize the chirality of primary alkyl halides, providing impressive levels of kinetic resolution and double stereodifferentiation[7]. Understanding the baseline enolization and nucleophilic dynamics of simple molecules like acetonyltrimethylammonium provides the mechanistic groundwork for developing these advanced, sterically hindered catalytic systems.

References

-

Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives ResearchGate [Link]

-

Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis PubMed (NIH)[Link]

-

Carnitine Metabolism and Its Regulation in Microorganisms and Mammals Annual Reviews[Link]

-

Aminoacetone - Structural Features and Reactivity Grokipedia [Link]

-

Acetonyltrimethylammonium (C6H14NO) - Mass Spectrometry Profiling PubChemLite (Université du Luxembourg)[Link]

-

N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC Fisher Scientific[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Aminoacetone â Grokipedia [grokipedia.com]

- 3. N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 4. PubChemLite - Acetonyltrimethylammonium (C6H14NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. annualreviews.org [annualreviews.org]

- 7. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways Involving Acetonyltrimethylammonium Formation in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, presents a unique metabolic puzzle within mammalian systems. While direct biosynthetic and degradative pathways remain to be fully elucidated, this technical guide synthesizes current knowledge on the metabolism of structurally related compounds to propose putative metabolic fates of acetonyltrimethylammonium. Drawing from established principles of xenobiotic metabolism, we explore potential enzymatic transformations involving cytochrome P450 monooxygenases and subsequent conjugation reactions. This guide provides a framework for investigating these hypothetical pathways, offering detailed experimental protocols for the detection and quantification of quaternary ammonium compounds in biological matrices. Furthermore, we present visual workflows and pathway diagrams to facilitate a deeper understanding of the proposed metabolic landscape. This document serves as a foundational resource for researchers aiming to unravel the metabolic journey of acetonyltrimethylammonium and its potential physiological or toxicological significance.

Introduction: The Enigma of Acetonyltrimethylammonium

Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups.[1] They are ubiquitous in our environment, with applications ranging from disinfectants and antiseptics to personal care products.[1][2] While the metabolism of some QACs is beginning to be understood, the specific pathways for many, including acetonyltrimethylammonium, are not well-defined in mammalian systems.[2]

Acetonyltrimethylammonium's structure, featuring a stable quaternary ammonium head and a ketone functional group, suggests a susceptibility to xenobiotic metabolism. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. This guide provides a comprehensive overview of the hypothesized metabolic pathways of acetonyltrimethylammonium, grounded in the established metabolism of similar chemical entities.

Proposed Metabolic Pathways of Acetonyltrimethylammonium

The metabolism of xenobiotics in mammals typically proceeds through two phases: Phase I functionalization and Phase II conjugation.[3]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis.[3] For many QACs, cytochrome P450 (CYP) enzymes play a central role in their Phase I metabolism, primarily through oxidation of the alkyl chains.[2]

Based on this, we can hypothesize a primary metabolic route for acetonyltrimethylammonium involving CYP-mediated oxidation. The most likely site of oxidation would be the carbon atom adjacent to the ketone group (α-carbon) or the methyl groups of the trimethylammonium moiety.

Hypothetical Phase I Reactions:

-

Hydroxylation: CYP enzymes could hydroxylate the acetyl group, forming a more polar metabolite.

-

N-Demethylation: While less common for quaternary amines, demethylation of the trimethylammonium group could potentially occur.

Ketone Metabolism Considerations

The ketone group of acetonyltrimethylammonium may also be a target for metabolic enzymes. Ketone bodies are endogenously synthesized and metabolized in mammals, primarily in the liver.[4] While acetonyltrimethylammonium is a xenobiotic, enzymes involved in ketone metabolism could potentially recognize and transform its acetonyl moiety. This could involve reduction of the ketone to a secondary alcohol.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[3] Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

The hydroxylated metabolites formed during Phase I would be prime candidates for conjugation.

Hypothetical Phase II Reactions:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) could attach glucuronic acid to a hydroxylated metabolite.

-

Sulfation: Sulfotransferases (SULTs) could add a sulfate group.

Experimental Protocols for Studying Acetonyltrimethylammonium Metabolism

Investigating the proposed metabolic pathways requires robust analytical methods for the detection and quantification of acetonyltrimethylammonium and its potential metabolites in biological samples.

Sample Preparation

The analysis of QACs in biological matrices such as plasma, urine, or tissue homogenates presents challenges due to their polarity and potential for adsorption to surfaces.[5]

Protocol for Solid Phase Extraction (SPE) from Aqueous Samples (e.g., Plasma, Urine):

-

Sample Pre-treatment: Acidify the sample with formic acid to a final concentration of 2% (v/v). This helps to protonate any residual silanols on glass surfaces and improve recovery.

-

SPE Cartridge Conditioning: Use a mixed-mode or polymer-based reversed-phase SPE cartridge (e.g., Strata-X). Condition the cartridge sequentially with methanol and then the acidified water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the QACs with an acidified organic solvent, such as methanol containing 2% (v/v) formic acid.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of QACs and their metabolites in complex biological matrices.[2][6]

Table 1: Example LC-MS/MS Parameters for QAC Analysis

| Parameter | Recommended Setting | Rationale |

| Chromatography | ||

| Column | C18 or HILIC | C18 for general reversed-phase separation; HILIC for highly polar compounds.[6][7] |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate | Provides good peak shape and ionization efficiency.[7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Elutes the analytes from the column. |

| Gradient | Optimized for separation of parent and potential metabolites | Ensures resolution from matrix components. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | QACs are permanently positively charged.[6] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |

| Precursor Ion | [M]+ of acetonyltrimethylammonium and metabolites | The molecular ion of the target analyte. |

| Product Ion(s) | Characteristic fragments | Specific fragments generated by collision-induced dissociation for confirmation and quantification. |

| Internal Standard | Isotope-labeled analog of acetonyltrimethylammonium | Corrects for matrix effects and variations in sample preparation and instrument response. |

In Vitro Metabolism Studies

To identify the enzymes responsible for acetonyltrimethylammonium metabolism, in vitro experiments using subcellular fractions are essential.

Protocol for In Vitro Metabolism using Human Liver Microsomes (HLMs):

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Acetonyltrimethylammonium (substrate)

-

Human Liver Microsomes (source of CYP enzymes)

-

NADPH regenerating system (cofactor for CYP activity)

-

Phosphate buffer (to maintain pH)

-

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to identify and quantify the formation of metabolites.

-

Enzyme Inhibition (Optional): To identify specific CYP isozymes involved, co-incubate with known selective CYP inhibitors.

Future Directions and Conclusion

The metabolic fate of acetonyltrimethylammonium in mammals remains an open area of investigation. The pathways and protocols outlined in this guide provide a robust starting point for researchers. Future studies should focus on:

-

Definitive identification of metabolites: Using high-resolution mass spectrometry to confirm the structures of metabolites formed in vivo and in vitro.

-

Identification of specific enzymes: Utilizing recombinant human CYP enzymes and other metabolizing enzymes to pinpoint the key players in acetonyltrimethylammonium metabolism.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of acetonyltrimethylammonium in animal models.

-

Toxicological assessment: Evaluating the potential toxicity of the parent compound and its major metabolites.

By systematically applying the methodologies described herein, the scientific community can begin to demystify the metabolic pathways of acetonyltrimethylammonium, contributing to a more comprehensive understanding of the biological impact of this and other quaternary ammonium compounds.

References

- Kärkkäinen, O., et al. (2018). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PMC.

- Gaborieau, A., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.

- St-Amand, A., et al. (2024). Development and Application of a Multidimensional Database for the Detection of Quaternary Ammonium Compounds and Their Phase I Hepatic Metabolites in Humans.

- Dube, J. M., & Zandler, M. E. (1985). The Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS. Journal of Analytical Toxicology, 9(3), 97–101.

- Lindstrom, T. D., & Whitaker, G. W. (1984). Saturation of an alpha, beta-unsaturated ketone: a novel xenobiotic biotransformation in mammals. Xenobiotica, 14(7), 503–508.

- Puchalska, P., & Crawford, P. A. (2021). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC.

- LeBouf, R. F., et al. (2007). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere.

- Hodgson, E. (2021). Metabolism of Xenobiotics of Human Environments.

- Pellis, A., et al. (2017).

- Cox, P. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848.

- Xu, L. (2020). Analytical Methods for Measuring QACs in Biomonitoring Studies. Biomonitoring California.

- Botham, K. M., & Mayes, P. A. (2018). Metabolism of Xenobiotics.

- Biely, P., et al. (2014). Trichoderma Reesei CE16 Acetyl Esterase and Its Role in Enzymatic Degradation of Acetylated Hemicellulose. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 447–454.

- DeLeo, P. C., et al. (2022). Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Taylor & Francis Online.

- Ali, M., et al. (2024). Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases. PMC.

- Ali, M., et al. (2024). Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases.

- Tsuboi, K., et al. (2013). Biosynthetic Pathways of Bioactive N-Acylethanolamines in Brain.

- Zhang, Y., et al. (2021). Characterized pathways for Hyp metabolism.

- Christensen, D. G., et al. (2020). Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria. Microbiology and Molecular Biology Reviews, 84(2).

- Seiler, N., & Wassermann, O. (1972). Metabolism of quaternary ammonium compounds. I. Binding of tropane alkaloids to rat liver lysosomes. Biochemical Pharmacology, 21(4), 477–484.

- Flores-Alamo, M., et al. (2020). Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate. New Journal of Chemistry, 44(45), 19683–19690.

- Li, J., et al. (2015). A simple and convenient method to synthesize N-[(2-hydroxyl)-propyl-3-trimethylammonium] chitosan chloride in an ionic liquid.

- Hatakeyama, T., et al. (2020). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 10(1), 1–8.

- D'Andrea, F., et al. (2024).

- van der Westhuizen, F. H., et al. (2023).

- Cheng, W., et al. (2019). The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes.

- Wang, Y., et al. (2024). Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies.

- Fiehn, O., et al. (2015).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

pharmacokinetics and intestinal absorption of acetonyltrimethylammonium

An In-Depth Technical Guide to the Pharmacokinetics and Intestinal Absorption of Acetonyltrimethylammonium

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, presents a unique structure for investigation within drug development and toxicology. Its permanent positive charge and hydrophilic nature suggest that its absorption, distribution, metabolism, and excretion (ADME) profile will be distinct. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the . By synthesizing established methodologies for analogous compounds, this document outlines detailed experimental protocols, from in vitro intestinal permeability assays to in vivo pharmacokinetic studies in rodent models. We delve into the rationale behind experimental design, the application of advanced analytical techniques such as LC-MS/MS for quantification, and the interpretation of resulting data. This guide is intended to serve as a foundational resource for a thorough characterization of the ADME properties of acetonyltrimethylammonium and other structurally related quaternary ammonium compounds.

Introduction: The Scientific Imperative

Acetonyltrimethylammonium is a quaternary ammonium compound characterized by a permanent cationic head group. This structural feature is pivotal as it dictates the compound's physicochemical properties and, consequently, its interaction with biological systems. Understanding the pharmacokinetics—what the body does to the drug—is a cornerstone of drug development and safety assessment. For a charged molecule like acetonyltrimethylammonium, the primary question revolves around its ability to cross the lipid-rich barrier of the intestinal epithelium. This guide provides the scientific rationale and detailed methodologies to elucidate the intestinal absorption and systemic pharmacokinetic profile of this compound.

Physicochemical Properties and Predicted Absorption

The intestinal absorption of a compound is heavily influenced by its physicochemical properties. For acetonyltrimethylammonium, the following characteristics are central to its pharmacokinetic behavior:

| Property | Predicted Characteristic | Implication for Intestinal Absorption |

| Ionization State | Permanently charged cation | Low passive diffusion across lipid membranes. |

| Lipophilicity (LogP) | Low | Reduced partitioning into the lipid bilayer of enterocytes. |

| Molecular Weight | Relatively small | May allow for paracellular transport if tight junctions permit. |

| Solubility | High aqueous solubility | Readily dissolves in the gastrointestinal fluids. |

Given these properties, the intestinal absorption of acetonyltrimethylammonium is anticipated to be low. The primary routes of absorption for such a molecule would likely be through paracellular pathways (between cells) or via carrier-mediated transport, should it be a substrate for an endogenous transporter. Studies on other quaternary ammonium compounds have shown that their absorption is correlated with the size of their hydrophobic component and can involve carrier-mediated processes.[1][2]

In Vitro Assessment of Intestinal Absorption

In vitro models are indispensable for screening and mechanistic studies of intestinal drug absorption.[3][4] They offer a controlled environment to assess permeability and identify potential transport mechanisms before proceeding to more complex in vivo studies.

Caco-2 Cell Monolayer Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5] This model is the gold standard for predicting the oral absorption of drugs.[5]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

-

Monolayer Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions.[5] A TEER value above a predetermined threshold indicates a well-formed monolayer.

-

Permeability Study (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add acetonyltrimethylammonium solution (at various concentrations) to the apical (AP) side of the Transwell® insert.

-

Add fresh HBSS to the basolateral (BL) side.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

-

Collect a sample from the AP side at the end of the experiment.

-

-

Sample Analysis: Quantify the concentration of acetonyltrimethylammonium in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).

-

Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

A low Papp value for acetonyltrimethylammonium would be indicative of poor intestinal permeability.

Everted Gut Sac Model

This ex vivo model uses a segment of the small intestine from a rodent, which is everted and filled with buffer. It allows for the study of both passive and active transport processes across the intestinal wall.

-

Tissue Preparation: Euthanize a rat and excise a segment of the jejunum.

-

Eversion: Gently evert the intestinal segment over a glass rod.

-

Sac Formation: Tie one end of the everted segment and fill it with oxygenated buffer. Tie the other end to form a sac.

-

Incubation: Place the everted sac in a flask containing oxygenated buffer and acetonyltrimethylammonium.

-

Sampling: After a defined incubation period, collect the serosal fluid from inside the sac and the mucosal fluid from the flask.

-

Analysis: Determine the concentration of acetonyltrimethylammonium in both fluids to assess its transport across the intestinal tissue.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the complete ADME profile of a compound in a whole organism.[6][7]

Study Design

A typical pharmacokinetic study in rats would involve the following groups:

-

Intravenous (IV) Administration: To determine the complete systemic exposure and elimination kinetics.

-

Oral (PO) Gavage Administration: To assess oral bioavailability and absorption kinetics.

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Dosing:

-

IV Group: Administer a single bolus dose of acetonyltrimethylammonium via the tail vein.

-

PO Group: Administer a single oral dose via gavage.

-

-

Blood Sampling: Collect blood samples from the tail vein or a cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for up to 72 hours to determine excretion routes.[6]

-

Sample Processing: Process blood to obtain plasma. Store all samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of acetonyltrimethylammonium in plasma, urine, and feces using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Half-life (t½)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Oral Bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9][10]

Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile followed by centrifugation.

-

Urine: Dilution with a suitable buffer.

-

Feces: Homogenization in a solvent, followed by extraction and cleanup.

Quantification Strategy

Due to the potential for endogenous presence of similar compounds, a stable isotope-labeled internal standard of acetonyltrimethylammonium is recommended for accurate quantification.[9] Calibration curves should be prepared in the corresponding biological matrix from untreated animals.[11]

Predicted Metabolism and Excretion

-

Metabolism: As a quaternary ammonium compound, acetonyltrimethylammonium is not expected to undergo extensive phase I or phase II metabolism. However, minor metabolic pathways cannot be ruled out without experimental data. For instance, related compounds like 3-hydroxyphenyltrimethylammonium are known to be conjugated with glucuronic acid.[12]

-

Excretion: Due to its high water solubility and permanent charge, the primary route of excretion for systemically available acetonyltrimethylammonium is expected to be via the kidneys into the urine.[6][13] Analysis of urine and feces from the in vivo study will confirm the major route and extent of excretion.

Conclusion

The pharmacokinetic and intestinal absorption profile of acetonyltrimethylammonium is predicted to be characterized by low oral bioavailability due to its hydrophilic and permanently charged nature. The experimental framework provided in this guide, from in vitro permeability assays to in vivo pharmacokinetic studies, offers a robust approach to thoroughly characterize its ADME properties. The data generated from these studies will be critical for any future development or risk assessment of this compound.

References

-

H. Nogami, T. Hori, M. Hanano, Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat, PubMed, [Link]

-

A. Beck, et al., Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices, MDPI, [Link]

-

Mérieux NutriSciences, Absorption and Efficacy Studies by In Vitro Models, Mérieux NutriSciences, [Link]

-

W. Tiyaboonchai, et al., In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosa, SciSpace, [Link]

-

A. Hubatsch, E. G. E. Ragnarsson, P. Artursson, In vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism, SpringerLink, [Link]

-

C. A. de Castro, et al., Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds, Frontiers in Bioengineering and Biotechnology, [Link]

-

Ministry of the Environment, Government of Japan, III Analytical Methods, Ministry of the Environment, Government of Japan, [Link]

-

J. B. Roberts, B. H. Thomas, A. Wilson, Metabolism and excretion of 3-hydroxyphenyltrimethylammonium and neostigmine, British Journal of Pharmacology, [Link]

-

A. Beck, et al., Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices, MDPI, [Link]

-

D. T. T. Nguyen, et al., Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples, LCGC International, [Link]

-

R. K. van den Merbel, Quantitative determination of endogenous compounds in biological samples using chromatographic techniques, CST Technologies, [Link]

-

S. H. Zeisel, K. A. daCosta, J. G. Fox, Metabolism and excretion of methylamines in rats, PubMed, [Link]

-

M. J. van der Laan, et al., Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat, Drug Metabolism and Disposition, [Link]

-

A. C. S. de Oliveira, et al., Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system, PubMed, [Link]

-

A. C. S. de Oliveira, et al., Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system, ResearchGate, [Link]

-

H. Nogami, T. Hori, M. Hanano, Intestinal absorption of tetramethylammonium and its derivatives in rats, PubMed, [Link]

-

M. J. Bartels, et al., Review of the pharmacokinetics and metabolism of triclopyr herbicide in mammals: Impact on safety assessments, Regulatory Toxicology and Pharmacology, [Link]

-

Y. Liu, et al., Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs, MDPI, [Link]

-

J. M. J. R. A. Ed-Dra, et al., A Study of 11-[³H]-Tetrodotoxin Absorption, Distribution, Metabolism and Excretion (ADME) in Adult Sprague-Dawley Rats, PubMed, [Link]

-

S. Ghishan, K. Kiela, Intestinal Anion Absorption, ResearchGate, [Link]

-

Y. Xu, et al., Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations, Drug Metabolism and Disposition, [Link]

Sources

- 1. Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal absorption of tetramethylammonium and its derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds [frontiersin.org]

- 6. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study of 11-[³H]-Tetrodotoxin Absorption, Distribution, Metabolism and Excretion (ADME) in Adult Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. cstti.com [cstti.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and excretion of methylamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetonyltrimethylammonium: A Technical Guide to Biological Activities and Enzyme Inhibition Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltrimethylammonium, a quaternary ammonium compound, holds significant potential within the realms of biochemistry and pharmacology. This technical guide provides an in-depth exploration of its biological activities, with a primary focus on its role as an enzyme inhibitor. We will delve into the mechanistic underpinnings of its interaction with key enzymes, most notably acetylcholinesterase, and explore other potential biological effects such as antimicrobial and antioxidant activities. This document will further provide detailed, field-proven experimental protocols for the assessment of these activities, supported by a framework of scientific integrity and causality. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively study and potentially exploit the therapeutic and biotechnological applications of acetonyltrimethylammonium and related quaternary ammonium compounds.

Introduction: The Significance of the Quaternary Ammonium Moiety

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent cationic charge is a defining feature that dictates their interaction with biological systems. Acetonyltrimethylammonium, with its characteristic trimethylammonium headgroup, is a member of this class and serves as an important model for understanding the structure-activity relationships that govern the biological effects of QACs. The presence of the ketone-containing "acetonyl" group introduces specific steric and electronic features that modulate its biological profile.

The primary interest in acetonyltrimethylammonium and similar QACs stems from their well-documented ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine, a mechanism that is therapeutically exploited in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Beyond AChE inhibition, the cationic nature of QACs also predisposes them to interactions with negatively charged cell membranes, leading to a spectrum of other biological activities, including antimicrobial and cytotoxic effects.[4][5]

This guide will systematically explore these activities, providing a robust scientific framework for their investigation.

Biological Activities of Acetonyltrimethylammonium

The biological profile of acetonyltrimethylammonium is multifaceted, extending beyond its well-implied role as a cholinesterase inhibitor. The following sections will detail its primary biological activities, drawing upon the established properties of closely related quaternary ammonium compounds.

Enzyme Inhibition: A Primary Mode of Action

The most significant biological activity attributed to acetonyltrimethylammonium is its ability to inhibit acetylcholinesterase. This inhibition is primarily driven by the electrostatic interaction between the positively charged trimethylammonium headgroup and the anionic site of the AChE active site.[1]

Acetylcholinesterase inhibitors are broadly classified as reversible or irreversible.[6] Based on the non-covalent nature of the interaction of its trimethylammonium group, acetonyltrimethylammonium is expected to act as a reversible inhibitor .

The active site of AChE contains two key subsites: the anionic site and the esteratic site. The inhibition mechanism for acetonyltrimethylammonium likely involves:

-

Binding to the Anionic Site: The positively charged trimethylammonium group of acetonyltrimethylammonium binds to the anionic site of AChE, which is rich in aromatic amino acid residues. This interaction is a classic example of a cation-π interaction.

-

Competitive Inhibition: By occupying the anionic site, acetonyltrimethylammonium competes with the natural substrate, acetylcholine, for binding to the enzyme. This mode of inhibition is known as competitive inhibition . In this scenario, the inhibitor and substrate cannot bind to the enzyme simultaneously. The degree of inhibition can be overcome by increasing the substrate concentration.

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized for their antimicrobial properties and are used as disinfectants and antiseptics.[4][5] The antimicrobial activity of acetonyltrimethylammonium can be inferred from the known mechanisms of related QACs.

The primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The cationic headgroup of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[7] This electrostatic interaction facilitates the insertion of the hydrophobic tail of the molecule into the lipid bilayer, leading to:

-

Disorganization of the cell membrane.

-

Increased membrane permeability.

-

Leakage of essential intracellular components.

-

Ultimately, cell death.

The length of the alkyl chain in QACs is a critical determinant of their antimicrobial efficacy, with a parabolic relationship often observed where activity increases with chain length up to an optimal point, after which it may decrease.[6]

Antioxidant Properties

Some quaternary ammonium salts have been reported to possess antioxidative activity.[8][9] This activity is often attributed to their ability to interact with and stabilize cell membranes, thereby reducing lipid peroxidation.[8] For acetonyltrimethylammonium, any potential antioxidant effect would likely be modest and secondary to its primary activities. The mechanism could involve:

-

Membrane Stabilization: By embedding within the cell membrane, the compound may alter membrane fluidity and reduce the susceptibility of lipids to oxidative damage.[8]

-

Radical Scavenging: While less common for simple QACs, some derivatives containing phenolic moieties exhibit direct radical scavenging capabilities.[10] The structure of acetonyltrimethylammonium itself does not suggest a strong intrinsic radical scavenging ability.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the biological activities of acetonyltrimethylammonium.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[11][12][13]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetonyltrimethylammonium (test inhibitor)

-

Donepezil or Eserine (positive control)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this fresh daily.

-

Inhibitor Solutions: Prepare a stock solution of acetonyltrimethylammonium in a suitable solvent (e.g., water or buffer). Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of phosphate buffer, 20 µL of diluted acetonyltrimethylammonium solution, and 20 µL of the diluted AChE enzyme solution.

-

100% Activity Control (No Inhibitor): Add 20 µL of phosphate buffer, 20 µL of the inhibitor solvent, and 20 µL of the diluted AChE enzyme solution.

-

Blank (No Enzyme): Add 40 µL of phosphate buffer and 20 µL of the inhibitor solvent.

-

-

Pre-incubation:

-

Gently mix the contents of the plate.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working reagent mix containing phosphate buffer, DTNB solution, and ATCI solution.

-

Add 140 µL of the working reagent mix to all wells. The final volume in each well should be 200 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

-

Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of acetonyltrimethylammonium using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Acetonyltrimethylammonium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of acetonyltrimethylammonium in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100

-

Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Biological Activities of Acetonyltrimethylammonium (Hypothetical Data)

| Biological Activity | Assay | Endpoint | Result |

| AChE Inhibition | Ellman's Assay | IC50 | [Insert Value] µM |

| Cytotoxicity | MTT Assay (HeLa cells) | IC50 (24h) | [Insert Value] µM |

| Antimicrobial Activity | MIC Determination (E. coli) | MIC | [Insert Value] µg/mL |

| Antimicrobial Activity | MIC Determination (S. aureus) | MIC | [Insert Value] µg/mL |

Conclusion

Acetonyltrimethylammonium, as a representative quaternary ammonium compound, exhibits a range of biological activities primarily centered around its ability to interact with enzymes and cell membranes. Its most prominent and well-supported activity is the competitive inhibition of acetylcholinesterase, a mechanism of significant therapeutic interest. Furthermore, its structural characteristics suggest probable antimicrobial and potential antioxidant properties, aligning with the known biological profiles of other QACs. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these activities. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation, is paramount for unlocking the full potential of acetonyltrimethylammonium and related compounds in drug discovery and development. Future research should focus on obtaining specific quantitative data for acetonyltrimethylammonium to validate the inferred activities and to further elucidate its precise mechanisms of action.

References

-

Gzyl-Malcher, B., et al. (2000). Antioxidative activity of some quaternary ammonium salts incorporated into erythrocyte membranes. Zeitschrift für Naturforschung C, 55(11-12), 903-909. [Link]

-

da Silva, A. F. M., et al. (2018). straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society, 29(8), 1773-1780. [Link]

-

Kupcova, K., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4444. [Link]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

-

Pashirova, T. N., et al. (2022). Evaluation of the antioxidant activity of water-soluble quaternary ammonium salts containing 2,6-di-tert-butylphenol and pyridine moieties. Antioxidants, 11(2), 358. [Link]

-

Wang, Y., et al. (2020). Phenolic-containing chitosan quaternary ammonium derivatives and their significantly enhanced antioxidant and antitumor properties. International Journal of Biological Macromolecules, 165(Pt A), 1346-1354. [Link]

-

He, J., et al. (2021). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Acta Biomaterialia, 125, 1-22. [Link]

-

Gilbert, P., & Al-Adham, I. S. (1987). Antimicrobial activity of n-alkyltrimethylammonium bromides: influence of specific growth rate and nutrient limitation. Journal of Pharmacy and Pharmacology, 39(9), 685-690. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Glisic, B. D., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Journal of Molecular Structure, 1311, 138350. [Link]

-

Ríos-Motta, J. A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 421. [Link]

-